molecular formula C21H21N7O B2517762 (E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839700-45-7

(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2517762
CAS No.: 839700-45-7
M. Wt: 387.447
InChI Key: UCYLZPBYKHEDGP-DHRITJCHSA-N
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Description

(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a heterocyclic compound with potential biological activities. It has been synthesized using two methods: classical trimethylamine and magnesium oxide nanoparticles (MgO NPs) as catalysts . The compound’s structure and properties have been characterized using FT-IR, 1H-NMR, and 13C-NMR spectra.


Synthesis Analysis

The compound was synthesized using two methods: classical trimethylamine and MgO NPs as catalysts. The use of nanocatalysts like MgO NPs has gained attention for the synthesis of bioactive compounds .


Molecular Structure Analysis

The molecular formula of this compound is C21H21N7O, with a molecular weight of 387.447 g/mol. The crystal structure of a related compound, (S,E)-3-((pyridin-2-ylmethylene)amino)-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one monohydrate, has been reported .


Physical and Chemical Properties Analysis

  • Chemical Properties :
    • Antioxidant activity: Comparable to ascorbic acid (IC50 value: 4.45–4.83 μg/mL)

Scientific Research Applications

Synthesis Methodology

Research has focused on developing efficient synthesis methods for compounds with complex structures, including quinoxalines and pyrroloquinolines, which are structurally related to the compound . These methodologies often aim to improve yield, reduce reaction times, and use environmentally benign conditions. For instance, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines highlights the potential for creating metal complexes useful in targeted delivery mechanisms, possibly applicable to similar compounds (Yang et al., 2017).

Biological Activity

Quinoxalines and pyrroloquinolines, closely related to the compound of interest, are noted for their diverse pharmacological activities. Studies have synthesized and characterized various derivatives to explore their potential uses in pharmacology, demonstrating significant antibacterial, anti-inflammatory, and possibly antipsychotic activities. For example, new heterocycles attached to a pyridinecarboxamide moiety were prepared and showed a wide range of activities, suggesting similar potential for the compound (Nabila et al., 2017).

Material Science

Compounds with quinoxaline cores have been investigated for their material properties, such as in the creation of hyperbranched polymers and conducting materials. These studies offer insights into how the structural features of quinoxalines can be leveraged to produce materials with desirable electrical, optical, and thermal properties, which could extend to applications of the compound (Baek et al., 2003).

Properties

IUPAC Name

2-amino-N-butyl-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-2-3-11-24-21(29)17-18-20(27-16-10-5-4-9-15(16)26-18)28(19(17)22)25-13-14-8-6-7-12-23-14/h4-10,12-13H,2-3,11,22H2,1H3,(H,24,29)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYLZPBYKHEDGP-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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